molecular formula C13H12N2O3S2 B12314872 (4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-4-thiazolecarboxylic Acid

(4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-4-thiazolecarboxylic Acid

Cat. No.: B12314872
M. Wt: 308.4 g/mol
InChI Key: XXZCJMWSTWCVLY-VIFPVBQESA-N
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Description

(4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-4-thiazolecarboxylic Acid is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-4-thiazolecarboxylic Acid typically involves multi-step organic reactions The process begins with the preparation of the benzothiazole intermediate, followed by the formation of the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and pH, are carefully monitored and controlled to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

(4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-4-thiazolecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The benzothiazole and thiazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups into the benzothiazole or thiazole rings.

Scientific Research Applications

(4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-4-thiazolecarboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-4-thiazolecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C13H12N2O3S2

Molecular Weight

308.4 g/mol

IUPAC Name

(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C13H12N2O3S2/c1-13(2)9(12(17)18)15-11(20-13)10-14-7-4-3-6(16)5-8(7)19-10/h3-5,9,16H,1-2H3,(H,17,18)/t9-/m0/s1

InChI Key

XXZCJMWSTWCVLY-VIFPVBQESA-N

Isomeric SMILES

CC1([C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O)C

Canonical SMILES

CC1(C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O)C

Origin of Product

United States

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